Cas no 1334829-23-0 ((2S)-1-(isoquinolin-5-yl)propan-2-amine)

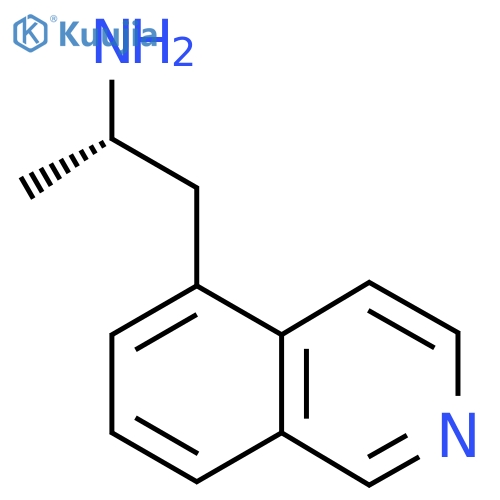

1334829-23-0 structure

商品名:(2S)-1-(isoquinolin-5-yl)propan-2-amine

(2S)-1-(isoquinolin-5-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(isoquinolin-5-yl)propan-2-amine

- 1334829-23-0

- EN300-1727019

-

- インチ: 1S/C12H14N2/c1-9(13)7-10-3-2-4-11-8-14-6-5-12(10)11/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1

- InChIKey: YANQMLXFBVQYSO-VIFPVBQESA-N

- ほほえんだ: N[C@@H](C)CC1=CC=CC2C=NC=CC1=2

計算された属性

- せいみつぶんしりょう: 186.115698455g/mol

- どういたいしつりょう: 186.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

(2S)-1-(isoquinolin-5-yl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1727019-0.05g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 0.05g |

$1537.0 | 2023-09-20 | ||

| Enamine | EN300-1727019-5.0g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 5g |

$5304.0 | 2023-05-27 | ||

| Enamine | EN300-1727019-10.0g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 10g |

$7866.0 | 2023-05-27 | ||

| Enamine | EN300-1727019-0.25g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 0.25g |

$1683.0 | 2023-09-20 | ||

| Enamine | EN300-1727019-0.1g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 0.1g |

$1610.0 | 2023-09-20 | ||

| Enamine | EN300-1727019-1.0g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 1g |

$1829.0 | 2023-05-27 | ||

| Enamine | EN300-1727019-10g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 10g |

$7866.0 | 2023-09-20 | ||

| Enamine | EN300-1727019-5g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 5g |

$5304.0 | 2023-09-20 | ||

| Enamine | EN300-1727019-1g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 1g |

$1829.0 | 2023-09-20 | ||

| Enamine | EN300-1727019-0.5g |

(2S)-1-(isoquinolin-5-yl)propan-2-amine |

1334829-23-0 | 0.5g |

$1757.0 | 2023-09-20 |

(2S)-1-(isoquinolin-5-yl)propan-2-amine 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1334829-23-0 ((2S)-1-(isoquinolin-5-yl)propan-2-amine) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量